6-Amino-1-naphthaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
6-aminonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H,12H2 |
InChI Key |
RAPUEBKCVWWFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)C=O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 6 Amino 1 Naphthaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 6-Amino-1-naphthaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the naphthalene (B1677914) ring, and the protons of the amino group. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.0 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic protons will present a more complex pattern in the range of δ 7.0-8.5 ppm. The substitution pattern on the naphthalene ring will influence the chemical shifts and coupling patterns. The protons on the ring bearing the amino group will be shielded and appear at a relatively higher field compared to those on the ring with the aldehyde group. The coupling constants (J-values) between adjacent protons will be crucial in assigning their specific positions on the ring. The amino group protons (NH₂) are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.0 - 10.5 | Singlet |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets |
| Amino (-NH₂) | Variable (Broad) | Singlet |
This table is interactive. Click on the headers to sort.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The ten aromatic carbons of the naphthalene ring will give rise to a series of signals between δ 110 and 150 ppm. The carbon atom attached to the amino group (C-6) will be significantly shielded and appear at a higher field compared to the other aromatic carbons. Conversely, the carbon atom attached to the aldehyde group (C-1) will be deshielded. Quaternary carbons, those not bonded to any hydrogen atoms, will generally show weaker signals.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 190 - 200 |
| Aromatic (C-1) | ~130 - 140 |
| Aromatic (C-6) | ~110 - 120 |
| Other Aromatic | 120 - 150 |
This table is interactive. Click on the headers to sort.
Two-dimensional (2D) NMR techniques are instrumental in the definitive assignment of complex ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum of this compound would connect signals of adjacent aromatic protons, allowing for the tracing of the connectivity within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This is invaluable for assigning the signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, the aldehyde proton would show a correlation to the C-1 carbon and potentially to other nearby carbons, confirming the position of the aldehyde group. Similarly, correlations from the aromatic protons to the quaternary carbons would allow for their unambiguous assignment.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), carbonyl (C=O), and aromatic (C=C and C-H) groups.
The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group is expected to show a characteristic peak around 2750-2850 cm⁻¹. The strong absorption band for the C=O stretching of the aldehyde is anticipated in the range of 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region, and the aromatic C-H stretching will be observed above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aldehyde (-CHO) | C-H Stretch | 2750 - 2850 |
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Stretch | > 3000 |
This table is interactive. Click on the headers to sort.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₁H₉NO), the molecular ion peak [M]⁺ should be observed at an m/z corresponding to its molecular weight.
The fragmentation pattern will be influenced by the presence of the amino and aldehyde groups. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29, loss of CHO). The presence of the amino group can lead to the formation of stable nitrogen-containing fragments. The naphthalene ring itself is relatively stable and will likely remain intact in major fragments.
| Ion | m/z | Description |
| [M]⁺ | 171.07 | Molecular Ion |
| [M-1]⁺ | 170.06 | Loss of H radical |
| [M-29]⁺ | 142.08 | Loss of CHO radical |
This table is interactive. Click on the headers to sort.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Analysis
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The naphthalene ring system is inherently fluorescent, and the presence of both an electron-donating amino group and an electron-withdrawing aldehyde group is expected to significantly influence the absorption and emission characteristics of this compound.
The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* transitions within the aromatic system. The amino group will likely cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene due to the extension of the conjugated system.
Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum will likely be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, will be sensitive to the solvent polarity due to the potential for intramolecular charge transfer (ICT) from the amino to the aldehyde group in the excited state. This solvatochromism, a change in emission color with solvent polarity, is a characteristic feature of many donor-acceptor substituted aromatic compounds.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, the absorption of UV-visible light primarily promotes electrons from lower-energy molecular orbitals to higher-energy ones. The key transitions are typically π → π* and n → π. The naphthalene ring system provides an extensive network of π-orbitals, leading to strong π → π transitions. The presence of the amino (-NH₂) group, an auxochrome, and the aldehyde (-CHO) group, a chromophore, significantly influences the absorption spectrum. The non-bonding electrons on the nitrogen of the amino group and the oxygen of the carbonyl group can participate in n → π* transitions, which are generally weaker and occur at longer wavelengths compared to π → π* transitions. uobabylon.edu.iq
Conjugation between the amino group, the naphthalene core, and the carbonyl group facilitates intramolecular charge transfer (ICT) upon excitation, which often results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. For instance, studies on related naphthaldehyde derivatives, such as 2-hydroxy-6-nitro-1-naphthaldehyde, show distinct absorption bands that are sensitive to substituents and the chemical environment. In acetonitrile, this compound exhibits absorption bands at 295 nm and 340 nm. researchgate.net The formation of Schiff base derivatives by reacting the amino group of this compound with various aldehydes or ketones creates a larger conjugated system, further shifting the absorption to longer wavelengths, often into the visible region.
Table 1: UV-Visible Absorption Data for Selected Naphthaldehyde Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
|---|---|---|---|---|
| 1-Naphthaldehyde | Dichloromethane | ~245, 315 | Not Specified | researchgate.net |
| 2-Hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile | 295, 340 | Not Specified | researchgate.net |
| Schiff base of 2-hydroxy-1-naphthaldehyde (B42665) | Various | >400 | Not Specified |
Fluorescence Emission Spectroscopy and Mechanisms
Fluorescence spectroscopy provides information about the excited states of molecules. Compounds like this compound derivatives are often fluorescent due to the rigid aromatic naphthalene core, which reduces non-radiative decay pathways. The emission properties are strongly linked to the nature of the lowest excited singlet state (S₁). The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group promotes an intramolecular charge transfer (ICT) character in the excited state. This ICT state is often highly polar and is stabilized in polar solvents, leading to specific emission characteristics.
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters. For many naphthalimide derivatives, which share structural similarities, the quantum yields are highly sensitive to the surrounding environment. mdpi.com The mechanism of fluorescence involves excitation to a higher electronic state, followed by rapid vibrational relaxation to the lowest vibrational level of the S₁ state, and subsequent emission of a photon to return to the ground state (S₀). The energy of the emitted photon is lower than the absorbed photon, resulting in a shift to a longer wavelength, known as the Stokes shift.
Table 2: Fluorescence Emission Data for Related Naphthalene Derivatives
| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| 1-Aminonaphthalene | Gas Phase | ~333 | Not Specified | Not Specified | ru.nl |
| 4-N,N-dimethylamino-1,8-naphthalimide | Various | 408 | >500 | Environment-dependent | nih.gov |
| Naphthalene Derivative Probe F6-Al³⁺ | Methanol | Not Specified | 434 | Not Specified | nih.gov |
Solvatochromism and Environmental Sensitivity Studies
Solvatochromism is the phenomenon where the color of a substance, and thus its absorption and emission spectra, changes with the polarity of the solvent. This property is particularly prominent in molecules that exhibit a significant change in their dipole moment upon electronic excitation. Derivatives of this compound are expected to be highly solvatochromic due to the ICT character mentioned earlier. In non-polar solvents, the molecule exists in a less polar ground state. Upon excitation, the ICT state becomes significantly more polar. Polar solvents stabilize this polar excited state more than the ground state, leading to a reduction in the energy gap and a bathochromic (red) shift in the fluorescence emission spectrum.
This environmental sensitivity makes these compounds useful as fluorescent probes to study the polarity of microenvironments, such as in biological systems. nih.gov For example, studies on 6-aminoquinoline (B144246) show that the Stokes shift increases significantly with solvent polarity, indicating a more polar excited state. researchgate.net A reversal in solvatochromism, where both positive (red shift) and negative (blue shift) shifts are observed depending on the solvent's specific interactions (e.g., hydrogen bonding ability), has been noted for some complex naphthalene-based dyes. iku.edu.trresearchgate.net
Table 3: Solvatochromic Shift Data for 4,4′-((1E,1′E)-(oxybis(4,1-phenylene))bis(diazene-2,1-diyl))bis(naphthalen-1-amine)
| Solvent | ET(30) (kcal mol⁻¹) | Absorption λmax (Band 1, nm) | Absorption λmax (Band 2, nm) | Reference |
|---|---|---|---|---|
| Benzene | 34.3 | 431 | 476 | iku.edu.tr |
| Dichloromethane | 40.7 | 442 | 496 | iku.edu.tr |
| Dimethylformamide (DMF) | 43.2 | 447 | 503 | iku.edu.tr |
| Dimethyl sulfoxide (B87167) (DMSO) | 45.1 | 448 | 511 | iku.edu.tr |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. Furthermore, it reveals how molecules are packed in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, π–π stacking, and van der Waals forces.
Table 4: Crystallographic Data for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9712 (4) |
| b (Å) | 16.4851 (8) |
| c (Å) | 8.2117 (4) |
| β (°) | 102.502 (2) |
| Volume (ų) | 1053.48 (9) |
| Z | 4 |
Chemical Transformations and Derivatization Strategies for 6 Amino 1 Naphthaldehyde
Reactivity of the Aldehyde Moiety: Imine Formation and Schiff Base Chemistry
The aldehyde functional group is a primary site for electrophilic reactions, most notably condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of coordination chemistry and materials science.
The reaction between the aldehyde group of 6-amino-1-naphthaldehyde and various primary amines is a straightforward and efficient method for synthesizing Schiff base ligands. scispace.com This condensation typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule, often facilitated by acid catalysis or heat. scispace.comyoutube.com The resulting imine (C=N) bond is crucial for the formation of metal complexes, as the nitrogen atom of the imine can coordinate with metal ions. These Schiff bases are versatile ligands used in catalysis and as chemosensors. science.govsysrevpharm.org
The synthesis is often carried out in solvents like ethanol (B145695) or methanol, where the reactants are refluxed for several hours. The general reaction is as follows:
R-NH₂ + OHC-(C₁₀H₆)-NH₂ → R-N=CH-(C₁₀H₆)-NH₂ + H₂O
| Primary Amine | Reaction Conditions | Product Description |
| Various aromatic amines | Reflux in ethanol or methanol | N-Aryl substituted imine of this compound |
| Aliphatic diamines | Solvent-free, microwave irradiation | Bis-Schiff base linking two naphthalene (B1677914) units |
| Chiral primary amines | Acid catalysis, room temperature | Chiral Schiff base ligand |
This table represents typical reaction conditions for Schiff base synthesis based on general procedures for aromatic aldehydes.
Similar to primary amines, hydrazines and their derivatives react with the aldehyde group of this compound to form hydrazones. wikipedia.org These reactions proceed via a condensation mechanism, yielding compounds with a C=N-N linkage. taylorandfrancis.com Hydrazones are important intermediates in organic synthesis, notably in the Wolff-Kishner reduction, and are also investigated for their wide range of biological activities. wikipedia.org The reaction is typically performed by refluxing the aldehyde and the hydrazine (B178648) derivative in a suitable solvent like ethanol. mdpi.com
For instance, the reaction with hydrazine hydrate (B1144303) can produce the corresponding hydrazone, while substituted hydrazines, such as phenylhydrazine, yield N-substituted hydrazones. These derivatives are often crystalline solids, which aids in their purification. taylorandfrancis.com
| N-Nucleophile | Solvent | Product Type |
| Hydrazine Hydrate | Ethanol | This compound hydrazone |
| Phenylhydrazine | Methanol, acetic acid (cat.) | This compound phenylhydrazone |
| Isonicotinic hydrazide | Ethanol, reflux | N'-((6-aminonaphthalen-1-yl)methylene)isonicotinohydrazide |
This table illustrates the expected products from the reaction of this compound with common N-nucleophiles based on established hydrazone synthesis protocols. mdpi.comnih.gov
The formation of imines and hydrazones begins with the nucleophilic addition of the nitrogen atom to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This initial step forms a tetrahedral intermediate known as a carbinolamine. youtube.comyoutube.com The rate of this addition can be influenced by electronic factors; electron-withdrawing groups on the naphthalene ring would increase the electrophilicity of the carbonyl carbon and accelerate the reaction. masterorganicchemistry.com
Typically, the carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the imine or hydrazone. msu.edu However, under certain conditions, this intermediate could potentially undergo other transformations. For example, reduction of the carbinolamine intermediate would lead to a secondary amine, providing an alternative pathway to the reductive amination of the aldehyde.
Reactivity of the Amino Moiety: Amide, Urea, and Heterocycle Formations
The amino group on the naphthalene ring is nucleophilic and can participate in a variety of reactions, allowing for functionalization at this position. These reactions are crucial for conjugating the naphthaldehyde core to other molecules, particularly in the development of fluorescent probes.
The amino group of this compound can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form amides. This is a common strategy to introduce new functional groups or to protect the amino group during subsequent reactions involving the aldehyde. organic-chemistry.org The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct when using acyl chlorides.
This transformation is fundamental for building more complex molecular architectures. For example, acylation can be used to link the this compound unit to polymers, biomolecules, or other functional moieties.
| Acylating Agent | Base | Product |
| Acetyl Chloride | Pyridine | N-(5-formylnaphthalen-2-yl)acetamide |
| Benzoyl Chloride | Triethylamine | N-(5-formylnaphthalen-2-yl)benzamide |
| Acetic Anhydride | Sodium Acetate | N-(5-formylnaphthalen-2-yl)acetamide |
This table shows representative acylation reactions for an aromatic amine, which are directly applicable to this compound.
The dual functionality of this compound makes it an excellent platform for designing fluorescent probes and chemosensors. nih.gov The naphthalene core possesses inherent fluorescence, which can be modulated by chemical reactions occurring at the functional groups. nih.gov
A common strategy involves using the amino group as a conjugation site. For example, the amino group can be reacted with a molecule containing a carboxylic acid group using peptide coupling reagents to form a stable amide bond. This links the fluorescent naphthaldehyde reporter to a specific recognition unit (e.g., a receptor for a metal ion or a biomolecule). The aldehyde group can then serve as the reactive site for detecting an analyte, where its conversion to an imine or other derivative upon reaction with the target analyte causes a detectable change in the fluorescence signal (a "turn-on" or "turn-off" response). rsc.orgmdpi.com
Selective Functionalization and Orthogonal Protection Strategies in Complex Synthesis.
The presence of two reactive functional groups, an amine and an aldehyde, in this compound necessitates careful strategic planning in any multi-step synthesis to achieve selective functionalization. Orthogonal protection strategies are essential to mask the reactivity of one group while chemical transformations are carried out on the other group or on the naphthalene ring. iris-biotech.de An orthogonal set of protecting groups consists of groups that can be removed under distinct chemical conditions without affecting each other. sigmaaldrich.compeptide.com
Protection of the Amino Group
To perform reactions involving the aldehyde (e.g., reduction, oxidation, olefination) or to modify the naphthalene ring under conditions that are incompatible with a free primary amine, the -NH2 group must be protected. Common amine protecting groups that are orthogonal to many aldehyde-based transformations include carbamates.
Boc (tert-Butoxycarbonyl): Introduced using Boc anhydride, it is stable to a wide range of nucleophilic and basic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de
Cbz (Carboxybenzyl): Stable to acidic conditions, it is typically removed by catalytic hydrogenation, which would also reduce the aldehyde group unless it is first protected.
Fmoc (9-Fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is cleaved by a mild base, such as piperidine (B6355638). iris-biotech.de
By protecting the amino group as a Boc-carbamate, for instance, one could selectively perform a Wittig reaction on the aldehyde group. Subsequent deprotection with TFA would then reveal the free amine.
Protection of the Aldehyde Group
Conversely, to carry out reactions at the amino group (e.g., acylation, alkylation) or electrophilic substitution on the highly activated ring, the aldehyde must be protected to prevent its interference. Aldehydes are most commonly protected as acetals.
Acetals/Ketals: Formed by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) under acidic catalysis. They are stable to basic, nucleophilic, and organometallic reagents. Deprotection is achieved by treatment with aqueous acid.
For example, the aldehyde could be protected as a 1,3-dioxolane. The amino group could then be acylated using an acid chloride. Finally, the aldehyde would be regenerated by acidic hydrolysis.
Orthogonal Strategy Example
A synthetic plan requiring modification of both functionalities would employ an orthogonal protection scheme.
Protect Amine: React this compound with Fmoc-Cl to form the Fmoc-protected amine.
Protect Aldehyde: React the product from step 1 with ethylene glycol and an acid catalyst to form the corresponding acetal (B89532).
Perform Ring Modification: With both groups protected, an electrophilic substitution could be directed by the protected amine.
Deprotect Amine: Treat with piperidine to remove the Fmoc group, leaving the acetal intact.
Functionalize Amine: The newly freed amine can be modified.
Deprotect Aldehyde: Treat with aqueous acid to remove the acetal and restore the aldehyde.
This step-wise protection and deprotection allows for precise control over the reactivity of the molecule, enabling the synthesis of complex derivatives.
| Protecting Group | Functional Group Protected | Introduction Conditions | Cleavage Conditions | Orthogonal To |
| Boc | Amine | Boc Anhydride, Base | Strong Acid (e.g., TFA) | Acetal, Fmoc |
| Fmoc | Amine | Fmoc-Cl, Base | Base (e.g., Piperidine) | Acetal, Boc |
| Acetal | Aldehyde | Diol, Acid Catalyst | Aqueous Acid | Boc, Fmoc |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting molecular geometries, electronic properties, and reactivity. For naphthalene (B1677914) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or def2-TZVP, have been successfully used to model their properties. iucr.orgnih.gov
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 6-Amino-1-naphthaldehyde, this involves optimizing bond lengths, bond angles, and dihedral angles.
DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed for this purpose. nih.gov The optimization would confirm the planarity of the naphthalene ring system. Conformational analysis would focus on the orientation of the amino (-NH₂) and aldehyde (-CHO) groups relative to the naphthalene core. The rotation around the C-C bond connecting the aldehyde group and the C-N bond of the amino group would be investigated to identify the most stable conformers. For similar aromatic systems, dispersion-corrected DFT methods are sometimes used to better account for steric hindrance and weak intramolecular interactions that can influence conformational preferences. nih.gov The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure is a true energy minimum. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. youtube.com A smaller gap generally implies higher reactivity. In this compound, the electron-donating amino group and the electron-withdrawing aldehyde group significantly influence the FMOs. The HOMO is expected to have significant electron density on the amino group and the naphthalene ring, while the LUMO would be localized more towards the aldehyde group and the ring.
For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations at the B3LYP-D3BJ/def2-TZVP level determined the HOMO-LUMO energy gap to be 3.765 eV. iucr.org For the parent naphthalene molecule, the gap was calculated to be 4.75 eV using a DFT/aug-cc-pVQZ basis set. samipubco.com The substitution with amino and aldehyde groups is expected to lower this gap, enhancing reactivity.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | B3LYP-D3BJ/def2-TZVP | - | - | 3.765 | iucr.org |
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |
Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map illustrates the charge distribution on the molecular surface, typically color-coded so that red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green areas represent neutral potential. nih.gov
For this compound, the MEP map would show a region of high electron density (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or hydrogen bond donation. nih.gov Conversely, the hydrogen atoms of the amino group would be associated with positive potential (blue), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. nih.gov This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis
Non-covalent interactions (NCIs) such as hydrogen bonds and π–π stacking are crucial in determining the supramolecular assembly in crystals and biological systems. acs.org NCI analysis, based on electron density and its derivatives, is a method used to visualize and identify these weak interactions. chemtools.orgwikipedia.org The NCI plot typically shows large, colored isosurfaces corresponding to different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net
Hirshfeld surface analysis is another powerful method used to explore and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. iucr.orgnih.gov
| Compound | Contact Type | Contribution (%) | Reference |
|---|---|---|---|
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | O···H/H···O | 34.9 | iucr.org |
| H···H | 33.7 | iucr.org | |
| C···H/H···C | 11.0 | iucr.org | |
| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | O···H/H···O | 43.7 | nih.gov |
| H···H | 31.0 | nih.gov | |
| C···H/H···C | 8.5 | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.orguci.edu It is employed to predict absorption and emission spectra, which are crucial for understanding the photophysical behavior of compounds used in materials science and biology. nih.govchemrxiv.org The method calculates vertical excitation energies, which correspond to the absorption maxima (λmax), and oscillator strengths, which relate to the intensity of the absorption. chemrxiv.org
For this compound, TD-DFT calculations would likely be performed on the optimized ground-state geometry to predict its UV-Vis absorption spectrum. nih.gov These calculations can reveal the nature of the electronic transitions, such as π → π* or n → π*, by analyzing the molecular orbitals involved. The presence of both the electron-donating amino group and the electron-withdrawing aldehyde group can lead to intramolecular charge transfer (ICT) character in the excited states, which is often associated with interesting photophysical properties like large Stokes shifts and solvatochromism. researchgate.net Furthermore, by optimizing the geometry of the first singlet excited state (S₁), TD-DFT can also be used to predict fluorescence emission energies. nih.govmpg.de
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD can provide insights into the conformational flexibility of a molecule and the effects of its environment, such as a solvent. acs.org
For this compound, MD simulations in a solvent like water or ethanol (B145695) could be used to explore its conformational landscape. arxiv.org This would involve observing the rotation of the aldehyde and amino substituents over the simulation time to understand their flexibility and preferred orientations in solution. Such simulations also illuminate the specific interactions between the solute and solvent molecules, revealing the structure of the solvation shell. By calculating the free energy of solvation, MD can quantify the molecule's solubility and partitioning behavior between different phases. While extensive MD simulations are more common for larger biomolecules, they can provide valuable dynamic information for smaller organic molecules, complementing the static picture provided by DFT. arxiv.orgnii.ac.jp For instance, MD simulations have been used to predict the crystal shape of naphthalene grown from an ethanol solution by modeling the growth of different crystal faces. rsc.org
Theoretical Studies of Tautomerism and Intramolecular Proton Transfer
While the broader class of naphthaldehyde derivatives, particularly those with hydroxyl substitutions, has been the subject of numerous computational studies on tautomerism and excited-state intramolecular proton transfer (ESIPT), these findings cannot be directly extrapolated to this compound. The presence and position of the amino group are expected to significantly influence the electronic structure, hydrogen bonding capabilities, and the relative stability of potential tautomers, making dedicated theoretical studies essential for a comprehensive understanding.
In related compounds, such as hydroxynaphthaldehyde anils, theoretical studies have successfully employed methods like DFT (e.g., B3LYP/6-311+G**) to investigate enol-imine ⇌ enaminone tautomerization. These studies often analyze the influence of solvent polarity and substituents on the tautomeric equilibrium. For instance, polar solvents have been shown to shift the equilibrium towards the quinone form in certain hydroxynaphthaldehyde Schiff bases. However, without specific calculations for this compound, it is not possible to provide analogous data.
Theoretical investigations on similar molecular frameworks also focus on constructing potential energy surfaces for both the ground and excited states to elucidate the feasibility and mechanism of proton transfer. These calculations can determine the energy barriers for the transfer process and identify the most stable tautomeric forms.
Given the absence of specific computational data for this compound, the following tables are presented as illustrative examples of the types of data that would be generated from such theoretical studies, based on research into related compounds.
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solvent (e.g., Ethanol) |
| Amino-aldehyde (Canonical Form) | DFT/B3LYP | 6-311++G(d,p) | 0.00 | 0.00 |
| Imino-enol Tautomer | DFT/B3LYP | 6-311++G(d,p) | Data not available | Data not available |
| Keto-amine Tautomer | DFT/B3LYP | 6-311++G(d,p) | Data not available | Data not available |
This table is for illustrative purposes only. The values are hypothetical and not based on actual computational results for this compound.
Table 2: Hypothetical Calculated Proton Transfer Barriers for this compound
| Proton Transfer Pathway | Computational Method | Basis Set | Energy Barrier (kcal/mol) in Gas Phase | Energy Barrier (kcal/mol) in Solvent (e.g., Ethanol) |
| Ground State (GSIPT) | DFT/B3LYP | 6-311++G(d,p) | Data not available | Data not available |
| Excited State (ESIPT) | TD-DFT/B3LYP | 6-311++G(d,p) | Data not available | Data not available |
This table is for illustrative purposes only. The values are hypothetical and not based on actual computational results for this compound.
Further theoretical research is required to elucidate the specific tautomeric equilibria and intramolecular proton transfer dynamics of this compound. Such studies would provide valuable insights into its chemical behavior and photophysical properties.
Advanced Applications and Research Domains
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, govern the formation of organized structures. The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are central to this field. Aromatic amino acids and their derivatives are often utilized in creating these supramolecular assemblies due to their ability to form various non-covalent interactions.
Host-guest chemistry, a core area of supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. thno.org The design of host molecules with specific cavities allows for the selective recognition and binding of guest species. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly employed to encapsulate guest molecules, thereby altering their physical and chemical properties. nih.gov
While direct studies on 6-Amino-1-naphthaldehyde as a primary host or guest are not extensively detailed in the provided context, the fundamental principles of host-guest interactions are applicable. For instance, derivatives of this compound can be designed to act as guests, where the naphthalene (B1677914) moiety can be included within the hydrophobic cavity of a host like a cyclodextrin. nih.gov Such complexation can enhance the solubility and stability of the guest molecule. Conversely, this compound can be incorporated into larger molecular architectures that act as hosts for specific analytes. The amino and aldehyde groups provide sites for further modification, allowing for the creation of tailored binding pockets.
Self-assembly is the autonomous organization of components into structurally well-defined aggregates through non-covalent interactions. This process is fundamental in the creation of complex biological structures and is harnessed in materials science to fabricate novel nanomaterials. Hierarchical self-assembly involves multiple stages of organization, leading to structures with increasing complexity.
Amino acids and peptides are well-known building blocks for self-assembling systems, forming structures like fibers, nanotubes, and hydrogels. nih.govacs.org The self-assembly is driven by a combination of hydrogen bonding between the amino acid backbones and interactions between the side chains, such as π-π stacking in aromatic amino acids. nih.govacs.orgnih.govresearchgate.net Derivatives of this compound, containing both an aromatic system and an amino group, have the potential to participate in such self-assembly processes. The planar naphthalene ring can facilitate π-π stacking, while the amino group can form hydrogen bonds, driving the formation of ordered supramolecular structures.
Development of Fluorescent Chemosensors and Probes
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. nih.gov They are highly valued for their sensitivity, selectivity, and potential for real-time monitoring in various applications, including environmental and biological systems. Derivatives of this compound are excellent candidates for the development of such probes due to the inherent fluorescence of the naphthalene core and the versatility of the amino and aldehyde groups for incorporating specific recognition sites.
The rational design of fluorescent probes involves the integration of a fluorophore (the signaling unit), a receptor (the recognition unit), and a linker connecting them. researchgate.net For probes based on this compound, the aminonaphthalene moiety serves as the fluorophore. The design principles focus on modulating the photophysical properties of this fluorophore upon binding of an analyte to the receptor.
Key design strategies include:
Analyte-Specific Receptor: The choice of receptor is crucial for selectivity. For metal ion detection, chelating groups containing nitrogen and oxygen donor atoms are often incorporated. These can be introduced by reacting the aldehyde group of this compound with appropriate amines to form Schiff bases.
Fluorophore Modulation: The electronic properties of the aminonaphthalene fluorophore can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This allows for the adjustment of the emission wavelength and quantum yield.
Sensing Mechanism Integration: The design must incorporate a specific sensing mechanism that will translate the binding event into a measurable fluorescence change. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and those discussed in the following section. A deep understanding of the relationship between chemical structure and photophysical properties is essential for the successful rational design of these probes. nih.govnih.gov
Several photophysical mechanisms are employed in the design of fluorescent probes based on aminonaphthaldehyde derivatives:
Internal Charge Transfer (ICT): In ICT-based probes, the fluorophore consists of an electron-donating and an electron-accepting moiety connected by a π-conjugated system. acs.orgresearchgate.netfrontiersin.orgmdpi.com Upon excitation, there is a transfer of electron density from the donor to the acceptor, and the resulting emission is sensitive to the local environment and binding events. The amino group of this compound can act as an electron donor.
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a phototautomerization process that occurs in molecules with both a proton-donating and a proton-accepting group in close proximity. rsc.orgnih.govnih.govresearchgate.netacs.org This process leads to a large Stokes shift, which is advantageous for sensing applications as it minimizes self-absorption and background interference. Probes can be designed where analyte binding either promotes or inhibits the ESIPT process, leading to a change in the fluorescence signal.
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. chinesechemsoc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net This is often attributed to the restriction of intramolecular motion in the aggregated state. chinesechemsoc.org Probes based on AIE are particularly useful for detecting analytes that induce aggregation.
Chelation-Enhanced Fluorescence (CHEF): In many fluorescent sensors, the fluorescence is quenched in the free ligand state due to processes like photoinduced electron transfer (PET) or C=N isomerization in Schiff bases. Upon chelation with a metal ion, these quenching pathways are blocked, leading to a significant enhancement of fluorescence. nih.govrsc.orgnih.gov This CHEF effect is a common mechanism in "turn-on" fluorescent probes for metal ions.
Derivatives of this compound have been successfully utilized in the development of selective fluorescent sensors for various metal ions.
Aluminum (Al³⁺): Schiff base sensors derived from naphthaldehyde have demonstrated high selectivity for Al³⁺. For instance, a probe synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 8-aminoquinoline (B160924) exhibited a "turn-on" fluorescence response to Al³⁺ with a low detection limit of 3.23 x 10⁻⁸ mol/L. ejournal.by Another sensor based on 2-hydroxy-1-naphthaldehyde showed a detection limit of 36.6 nM for Al³⁺ in aqueous media. researchgate.net The sensing mechanism often involves the chelation of Al³⁺ by the Schiff base ligand, which inhibits C=N isomerization and PET, leading to enhanced fluorescence. nih.gov
Zinc (Zn²⁺): Fluorescent probes for Zn²⁺ are of significant interest due to the biological importance of this ion. Schiff base chemosensors have been designed to selectively detect Zn²⁺ with a "turn-on" fluorescence response. rsc.orgnih.govrsc.org The chelation of Zn²⁺ by the probe restricts C=N isomerization and enhances fluorescence through the CHEF mechanism. rsc.orgnih.gov A probe based on a Schiff base of salicylaldehyde (B1680747) demonstrated a detection limit of 7.95 x 10⁻⁷ M for Zn²⁺. x-mol.com Another sensor showed an even lower detection limit of 2.36 x 10⁻⁸ M. nih.gov
Copper (Cu²⁺): Fluorescent sensors for Cu²⁺ have also been developed using naphthaldehyde derivatives. mdpi.comnih.govresearchgate.net In contrast to Al³⁺ and Zn²⁺ sensors which are often "turn-on," Cu²⁺ sensors frequently operate via a "turn-off" mechanism, where the fluorescence is quenched upon binding of the paramagnetic Cu²⁺ ion. A chemosensor based on 2-hydroxy-naphthaldehyde was developed for the colorimetric and spectroscopic detection of Cu²⁺. researchgate.net
Table of Research Findings on Metal Ion Detection
| Target Ion | Sensor Type | Detection Limit | Sensing Mechanism | Reference |
| Al³⁺ | Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | 3.23 x 10⁻⁸ M | CHEF | ejournal.by |
| Al³⁺ | Schiff base of 2-hydroxy-1-naphthaldehyde and a pyridyl hydrazone | 36.6 nM | CHEF | researchgate.net |
| Al³⁺ | Naphthalene-based Schiff base | 1.0 x 10⁻⁷ M (in HEPES buffer) | CHEF | rsc.org |
| Zn²⁺ | Benzothiazole-based probe | 2.36 x 10⁻⁸ M | CHEF | nih.gov |
| Zn²⁺ | Salicylaldehyde-based Schiff base | 7.95 x 10⁻⁷ M | CHEF, ESIPT, PET inhibition | x-mol.com |
| Zn²⁺ | Pyridoxal-based Schiff base | 2.77 x 10⁻⁸ M | CHEF | rsc.org |
| Cu²⁺ | Aldazine-based sensor | Not specified | Fluorescence quenching | mdpi.com |
| Cu²⁺ | 2-Hydroxy-naphthaldehyde functionalized Schiff base | Not specified | Colorimetric and Spectroscopic changes | researchgate.net |
Anion Sensing (e.g., H₂S, arsenite, arsenate)
No published research studies were found that specifically utilize this compound or its derivatives for the sensing of hydrogen sulfide (B99878) (H₂S), arsenite, or arsenate anions.
Detection of Small Molecules and Biological Analytes in Chemical Biology
There is no available scientific literature detailing the application of this compound as a probe or sensor for the detection of small molecules or biological analytes within the field of chemical biology.
Enzyme Inhibition Studies
No specific studies on the use of this compound or its direct derivatives as enzyme inhibitors were identified in the scientific literature. Consequently, there is no available information on the subsequent topics.
Mechanistic Characterization of Enzyme-Inhibitor Interactions
No data exists on the mechanistic characterization of enzyme-inhibitor interactions involving this compound.
Kinetic Analyses of Enzyme Inhibition
No kinetic analysis data, such as IC₅₀ or Kᵢ values, for enzyme inhibition by this compound has been published.
Structural Basis of Enzyme Binding and Selectivity
There are no studies available on the structural basis (e.g., via X-ray crystallography or molecular docking) of this compound binding to any enzyme active sites.
Material Science Applications
No research was found describing the incorporation of this compound into polymers, metal-organic frameworks, or other materials for specific applications in material science.
Synthesis of Functional Coordination Polymers and Metal Complexes
The bifunctional nature of this compound, possessing both an amino and an aldehyde group on a rigid naphthalene scaffold, makes it a theoretically attractive ligand for the synthesis of coordination polymers and metal complexes. The amino group and the aldehyde's carbonyl oxygen can act as coordination sites for metal ions. Furthermore, the aldehyde can be readily converted into a Schiff base, which introduces an imine nitrogen atom, providing an additional and highly effective coordination site.
Schiff bases derived from substituted naphthaldehydes are well-known for their ability to form stable complexes with a variety of transition metals. researchgate.nettandfonline.com These complexes can exhibit diverse coordination geometries and dimensionalities, ranging from discrete mononuclear complexes to one-, two-, or three-dimensional coordination polymers. acs.orgresearchgate.net The properties of these materials, such as their catalytic activity, magnetic behavior, and porosity, are highly dependent on the nature of the metal ion and the specific structure of the organic ligand. nih.govwikipedia.org For instance, coordination polymers constructed from functionalized naphthalene dicarboxylate linkers have demonstrated catalytic activity in condensation reactions. acs.org While direct examples using this compound are scarce, the principles established with analogous structures strongly suggest its potential in creating novel coordination materials.
Optoelectronic and Luminescent Materials Development
Derivatives of naphthalene are frequently investigated for their applications in optoelectronic and luminescent materials due to the inherent photophysical properties of the naphthalene ring system. ias.ac.innih.gov The introduction of electron-donating (like the amino group) and electron-withdrawing or modifiable groups (like the aldehyde) onto the naphthalene core can be used to tune the electronic and optical properties of the resulting materials. nih.gov
Research on related compounds, such as imino-1,8-naphthalimides, has shown that these materials can exhibit fluorescence and electroluminescence, making them candidates for use in organic light-emitting diodes (OLEDs). nih.gov The development of luminescent metal-organic frameworks (MOFs) is another area where naphthalene-based ligands are employed, with the potential to create materials for sensing and lighting applications. ias.ac.inrsc.org Post-synthetic modification of amino-functionalized MOFs has also been shown to yield materials with high sensitivity for detecting metal ions through luminescence quenching. semanticscholar.org Although specific studies on this compound in this context are not prominent, its structure is conducive to the synthesis of chromophores and fluorophores with potential applications in this field.
Polymer Chemistry: Functional Additives and Modifiers
In polymer chemistry, functional additives are incorporated into materials to enhance their properties or impart new functionalities. basf.combasf.com Compounds with specific chemical moieties can act as stabilizers, flame retardants, or property modifiers. Schiff bases, which can be synthesized from this compound, and their metal complexes have been investigated as thermal stabilizers for polymers, preventing degradation and discoloration. jmchemsci.com
Furthermore, the chemical polymerization of related compounds like 1-aminonaphthalene can produce polymers with electrical conductivity. nanoscience.or.kracs.org This suggests that polymers derived from or incorporating this compound could possess interesting electronic properties. The naphthalene unit itself is known to enhance the thermal stability and performance of various polymers. While the direct application of this compound as a polymer additive is not well-documented, its chemical structure aligns with the characteristics of molecules used for these purposes.
Advanced Analytical Chemistry Methodologies
The reactivity of the aldehyde and amino groups in this compound suggests its potential utility as a derivatization reagent in analytical chemistry to enhance the detection and quantification of various analytes.
Chromatographic Derivatization Reagents for Enhanced Detection (e.g., HPLC, TLC)
In chromatography, derivatization is a common strategy to improve the analytical performance for compounds that lack a suitable chromophore or fluorophore for sensitive detection. researchgate.netnih.govchromatographyonline.com Aldehyde-containing reagents, such as o-phthalaldehyde (B127526) (OPA), are widely used for the pre-column derivatization of primary amines, including amino acids, to form highly fluorescent isoindole derivatives that can be detected with high sensitivity by fluorescence detectors in HPLC. chromatographyonline.comdiva-portal.org
While the use of this compound for this purpose has not been specifically reported, a related compound, 2-hydroxy-1-naphthaldehyde, has been investigated as a derivatizing reagent for the fluorescence detection of certain amino acids in HPLC. nih.govresearchgate.net This suggests that this compound could potentially react with analytes containing primary or secondary amine groups to form derivatives with enhanced detectability for chromatographic analysis. Visualization of compounds on TLC plates can also be achieved by spraying with reagents that react to form colored or fluorescent spots. epfl.ch
Spectrophotometric Reagents for Biomolecule Analysis
Spectrophotometry is a widely used analytical technique for the quantification of biomolecules. scispace.com The method often relies on the reaction of an analyte with a specific reagent to produce a colored or fluorescent product that can be measured. The reaction of 1-aminonaphthalene with cinnamaldehyde (B126680) has been utilized for its spectrophotometric determination, indicating the potential of amino-naphthalene compounds in such assays. researchgate.net
Given that the aldehyde group of this compound can react with primary amines, it could theoretically be used as a reagent for the spectrophotometric analysis of biomolecules such as amino acids or proteins, similar to how OPA is used. scispace.com The formation of a Schiff base (imine) would lead to a change in the electronic structure of the molecule, resulting in a change in its absorption spectrum, which could be correlated to the concentration of the analyte.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
The academic contributions surrounding 6-Amino-1-naphthaldehyde and its related structures have primarily centered on their utility as versatile building blocks in synthetic chemistry. A significant body of research has focused on the condensation reactions of naphthaldehyde derivatives with various amines to form Schiff bases. These reactions are fundamental in creating complex molecules with diverse applications. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been extensively studied for their coordination chemistry with various metal ions, leading to the formation of stable complexes. rsc.orgresearchgate.netresearchgate.net
Research has also highlighted the photophysical properties of naphthaldehyde derivatives. Their inherent fluorescence has been exploited in the development of chemosensors for the detection of metal ions and anions. For example, a condensation product of 1-naphthaldehyde and 3-aminophenol was developed as a fluorescent "on" probe for Ce³⁺ and an "off" probe for dichromate (Cr₂O₇²⁻) nih.gov. This demonstrates the potential for creating highly selective and sensitive analytical tools.
Furthermore, the incorporation of the naphthaldehyde moiety into larger molecular frameworks has been explored for applications in materials science. Naphthalene (B1677914) diimides (NDIs), which share structural similarities, have been investigated for their self-assembly properties and potential use in organic electronics as n-type semiconductors. researchgate.netnih.govrsc.org The amino functional group in this compound offers a reactive site for further functionalization, allowing for the tuning of electronic and optical properties.
In the realm of medicinal chemistry, derivatives of aminonaphthalenes have shown promise. Studies on aminobenzylnaphthols, synthesized through multicomponent reactions, have revealed potential anticancer properties, indicating that the naphthalene scaffold can be a valuable pharmacophore. nih.gov While direct research on the biological activities of this compound is less prevalent, the existing literature on related compounds provides a strong rationale for its investigation in drug discovery programs.
Emerging Research Avenues and Untapped Potential of this compound
The unique combination of an amino group and an aldehyde group on the naphthalene core of this compound presents a multitude of untapped research opportunities. A key emerging avenue is the development of novel fluorophores and molecular probes. The inherent fluorescence of the naphthalene ring system, coupled with the potential for intramolecular charge transfer (ICT) modulation through the amino and aldehyde groups, makes it an excellent candidate for designing ratiometric sensors with high sensitivity and selectivity for various analytes, including pH, metal ions, and biologically relevant molecules.
The potential of this compound in the synthesis of advanced organic materials remains largely unexplored. Its structure is conducive to the formation of π-conjugated systems through polymerization or condensation with other aromatic molecules. These materials could exhibit interesting semiconducting or electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The amino group provides a convenient handle for tuning the electronic properties and solid-state packing of these materials.
Another promising area is the exploration of its utility in supramolecular chemistry. The ability of the amino and aldehyde groups to participate in hydrogen bonding and other non-covalent interactions could be harnessed to construct intricate self-assembled architectures, such as gels, liquid crystals, and porous organic frameworks (POFs). These materials could find applications in areas such as gas storage, separation, and catalysis.
The derivatization of this compound with amino acids or peptides could lead to new biocompatible materials and sensors. Such derivatives could be used for bioimaging or as probes to study biological processes. rsc.orgnih.gov
| Research Avenue | Potential Application | Key Features of this compound |
| Novel Fluorophores and Molecular Probes | Ratiometric sensing, bioimaging | Inherent fluorescence, potential for ICT |
| Advanced Organic Materials | OLEDs, OFETs, OPVs | π-conjugated system, tunable electronics |
| Supramolecular Chemistry | Gels, liquid crystals, POFs | Hydrogen bonding, self-assembly |
| Bioconjugates | Biosensors, drug delivery | Reactivity with biomolecules |
Interdisciplinary Research Prospects and Translational Opportunities
The unique properties of this compound position it at the intersection of several scientific disciplines, offering significant translational opportunities. In the field of medicinal chemistry and chemical biology , this compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives could be explored as potential anticancer agents, building upon the cytotoxic activities observed in related aminonaphthol compounds nih.gov. The aldehyde functionality allows for the facile synthesis of imines and other derivatives, enabling the rapid generation of compound libraries for high-throughput screening against various biological targets.
In materials science and engineering , the translation of research on this compound could lead to the development of next-generation electronic and optoelectronic devices. The potential for creating novel organic semiconductors could impact the flexible electronics industry. Furthermore, its use in the synthesis of functional polymers and coatings could lead to materials with tailored optical and mechanical properties.
From an analytical and environmental science perspective, the development of sensors based on this compound for the detection of pollutants and toxins presents a significant translational opportunity. Highly sensitive and selective fluorescent probes could be deployed for real-time environmental monitoring and industrial process control.
The interdisciplinary nature of research involving this compound necessitates collaboration between synthetic chemists, materials scientists, biologists, and engineers to fully realize its translational potential. The journey from fundamental research on the properties of this compound to its application in commercial products will require a concerted effort across these fields.
| Interdisciplinary Field | Translational Opportunity |
| Medicinal Chemistry | Development of novel anticancer drugs and other therapeutics. |
| Materials Science | Creation of advanced organic semiconductors for flexible electronics. |
| Analytical Chemistry | Design of highly sensitive fluorescent sensors for environmental monitoring. |
| Chemical Biology | Synthesis of probes for studying biological processes and for bioimaging. |
Q & A
Q. What are the optimal synthetic routes for preparing 6-amino-1-naphthaldehyde, and what reagents are critical for functional group compatibility?
- Methodological Answer : Synthesis typically involves functionalization of the naphthalene ring. A common approach is the nitration of 1-naphthaldehyde followed by selective reduction of the nitro group to an amine. For nitration, use a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration . Reduction of the nitro group to an amine can be achieved with hydrogen gas and palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol . Ensure anhydrous conditions during aldehyde protection (e.g., acetal formation) to prevent side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity . Structural confirmation requires ¹H/¹³C NMR : the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show splitting patterns consistent with naphthalene substitution . FT-IR can validate functional groups: the aldehyde C=O stretch occurs at ~1700 cm⁻¹, and N-H stretches (amine) appear at 3300–3500 cm⁻¹ .
Q. What are the stability considerations for this compound during storage and handling?
- Methodological Answer : The compound is sensitive to air and light due to the aldehyde and amine groups. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent oxidation . Monitor degradation via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Advanced Research Questions
Q. How can this compound be utilized in designing fluorescent probes for biomolecular imaging?
- Methodological Answer : The aldehyde group enables Schiff base formation with primary amines (e.g., lysine residues in proteins), while the amino group allows conjugation to fluorophores like fluorescein isothiocyanate (FITC) . For live-cell imaging, optimize reaction conditions (pH 7.4, 25°C) to minimize background fluorescence. Validate specificity using competitive binding assays with excess amine-containing molecules .
Q. What strategies resolve contradictory data in the reactivity of this compound under varying pH conditions?
- Methodological Answer : Conflicting reactivity (e.g., aldehyde oxidation vs. amine protonation) can be addressed by:
- Conducting pH-dependent kinetic studies using UV-Vis spectroscopy to track reaction rates.
- Comparing computational simulations (DFT) of protonation states with experimental results .
- Validating intermediates via LC-MS to identify side products like carboxylic acids (from aldehyde oxidation) or imines (from Schiff base formation) .
Q. How does computational modeling predict the electronic properties of this compound for catalytic applications?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The amino group’s electron-donating effect lowers the LUMO energy, enhancing electrophilicity at the aldehyde site . Validate predictions experimentally via cyclic voltammetry to measure redox potentials .
Q. What methodologies assess the toxicity of this compound derivatives in biological systems?
- Methodological Answer : Use Ames tests (Salmonella typhimurium strains TA98/TA100) to screen for mutagenicity . For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293), comparing IC₅₀ values against controls. Metabolite analysis via LC-MS/MS identifies reactive intermediates (e.g., quinone-imines) that may contribute to toxicity .
Q. How can Schiff base derivatives of this compound be optimized for metal-ion sensing?
- Methodological Answer : Synthesize Schiff bases by reacting this compound with aromatic diamines (e.g., 1,2-phenylenediamine) in ethanol under reflux. Test metal-binding affinity using fluorescence quenching titrations with transition metals (Cu²⁺, Fe³⁺). Enhance selectivity by modifying the diamine backbone to include electron-withdrawing groups (e.g., nitro substituents) .
Experimental Design & Data Analysis
Q. What controls are essential when studying enzyme inhibition using this compound-based probes?
Q. How can researchers differentiate between para- and ortho-quinone intermediates in oxidation studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
